molecular formula C17H17IN2O B13427734 (4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone

(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone

Cat. No.: B13427734
M. Wt: 392.23 g/mol
InChI Key: ZBMHZKJIYMMCGK-HNNXBMFYSA-N
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Description

(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone is a complex organic compound that features a pyrrolidinone core with an iodophenyl and a pyridinylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Knorr pyrrole synthesis, which is a ring-forming reaction that synthesizes substituted pyrroles . This method typically requires zinc and acetic acid as catalysts and proceeds at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidinones.

Scientific Research Applications

(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the iodophenyl and pyridinylmethyl groups differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C17H17IN2O

Molecular Weight

392.23 g/mol

IUPAC Name

(4R)-4-(3-iodophenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one

InChI

InChI=1S/C17H17IN2O/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13/h2-7,9,15H,8,10-11H2,1H3/t15-/m0/s1

InChI Key

ZBMHZKJIYMMCGK-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC=C3)I

Canonical SMILES

CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC=C3)I

Origin of Product

United States

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